4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with various reagents . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include DNA, RNA, and various proteins involved in cell signaling .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-substituted benzimidazoles and triazole-containing compounds . Compared to these, 4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific substitution pattern and the presence of iodine atoms, which can enhance its biological activity and specificity .
Similar Compounds
- 2-substituted benzimidazoles
- Triazole-containing compounds
- Indole derivatives
Properties
Molecular Formula |
C25H20I2N4O2 |
---|---|
Molecular Weight |
662.3 g/mol |
IUPAC Name |
4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H20I2N4O2/c1-14-21(24(32)29-16-8-4-3-5-9-16)22(15-12-17(26)23(33-2)18(27)13-15)31-20-11-7-6-10-19(20)30-25(31)28-14/h3-13,22H,1-2H3,(H,28,30)(H,29,32) |
InChI Key |
OLGCCECSYGKPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)I)OC)I)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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